tert-Dodecylmercaptan

描述

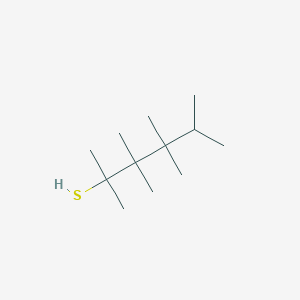

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3,3,4,4,5-hexamethylhexane-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26S/c1-9(2)10(3,4)11(5,6)12(7,8)13/h9,13H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJYJWXEWKRTPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)C(C)(C)C(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26S | |

| Record name | TERT-DODECYLMERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025221 | |

| Record name | tert-Dodecanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tert-dodecylmercaptan is a clear white to pale yellow liquid with a repulsive odor. (NTP, 1992), Liquid; Pellets or Large Crystals, Clear white to light yellow liquid with a repulsive odor; [CAMEO] Clear light brown liquid with a stench; [Sigma-Aldrich MSDS] | |

| Record name | TERT-DODECYLMERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Dodecanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Dodecylmercaptan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21759 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

441 to 478 °F at 760 mmHg (NTP, 1992) | |

| Record name | TERT-DODECYLMERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

195 °F (NTP, 1992) | |

| Record name | TERT-DODECYLMERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | TERT-DODECYLMERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.85 at 77 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | TERT-DODECYLMERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

6.98 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | TERT-DODECYLMERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

less than 0.1 mmHg at 75 °F (NTP, 1992), 0.02 [mmHg] | |

| Record name | TERT-DODECYLMERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Dodecylmercaptan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21759 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25103-58-6 | |

| Record name | TERT-DODECYLMERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Dodecylmercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025103586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Dodecanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Dodecanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-dodecanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-DODECYLMERCAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G00MDQ58TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

18.5 °F (NTP, 1992) | |

| Record name | TERT-DODECYLMERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Process Engineering for Tert Dodecylmercaptan

Industrial-Scale Synthesis of tert-Dodecylmercaptan

The cornerstone of industrial TDM synthesis is the reaction between hydrogen sulfide (B99878) (H₂S) and a C12 olefin, typically dodecylene or its isomers like triisobutene and tetrapropylene. atamankimya.comgoogle.comatamanchemicals.com This reaction is conducted in the presence of a catalyst, with the entire process comprising several key stages: catalyst preparation, purification of the olefin raw material, the addition reaction itself, and finally, the separation and purification of the resulting TDM. researchgate.net

Catalytic Addition of Hydrogen Sulfide to Olefinic Precursors

The addition of H₂S to an olefin is a thermodynamically favorable reduction reaction, also known as catalytic hydrogenation. libretexts.org The reaction is typically carried out in a liquid phase, where the olefin and H₂S are brought into contact with a catalyst. google.com The process requires precise control over reaction conditions such as temperature and pressure to ensure the desired product is formed efficiently. nbinno.com

The synthesis of TDM via the addition of H₂S to olefins is an acid-catalyzed process. ias.ac.in The reaction mechanism involves the protonation of the olefin by the acid catalyst to form a carbocation intermediate. This is followed by the nucleophilic attack of the hydrosulfide (B80085) ion (HS⁻) on the carbocation, leading to the formation of the mercaptan.

The kinetics of the reaction are influenced by several factors, including the concentration of the reactants and the catalyst, temperature, and pressure. Studies have shown that the reaction can be first order with respect to the mercaptan concentration. researchgate.net The rate of reaction is also dependent on the catalyst's activity and the specific surface area available for the reaction. libretexts.org

The olefin precursor used in TDM synthesis is often a mixture of isomers. For instance, tetrapropylene is a complex mixture of C10 to C14 monoolefins, with the C12 olefin (dodecene) content typically ranging from 55% to 85%. google.com Similarly, triisobutylene (B147571) is a mixture of dodecene isomers, primarily 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene. google.com

The isomeric composition of the olefin feed significantly impacts the final product distribution. The reaction of H₂S with this mixture results in a complex blend of tertiary C12H25SH isomers. researchgate.net After fractional distillation, the final TDM product typically contains 95-96% of these C12 mercaptan isomers, along with small amounts of unreacted C12H24 olefins (3-4%) and disulfides (1.5-2%). researchgate.net The specific isomer distribution in the final product is a direct consequence of the structure of the initial olefin isomers and the stability of the corresponding carbocation intermediates formed during the reaction.

Advanced Catalytic Systems for Enhanced Selectivity and Yield

Heterogeneous catalysts are widely used due to their ease of separation from the reaction mixture. google.com

Aluminum Chloride (AlCl₃): Anhydrous aluminum chloride is a common Friedel-Crafts catalyst used in TDM production. google.comjinhetec.commade-in-china.com It is typically used in a process where dodecylene and hydrogen sulfide react in its presence. researchgate.net The yield of TDM can exceed 70% with this catalyst. researchgate.net

Y Molecular Sieves: Zeolites, specifically Y molecular sieves, have been investigated as catalysts for this reaction. google.com They offer the advantage of shape selectivity, potentially leading to a more controlled product distribution.

A-15 Resins: Cation exchange resins, such as Amberlyst-15 (A-15), have proven to be effective catalysts, particularly for producing tertiary mercaptans. google.com They offer high conversion and selectivity under industrially viable conditions. google.com

Al₂O₃-MgO-SiO₂ Composites: Composite materials containing alumina (B75360), magnesia, and silica (B1680970) have been explored for their catalytic properties. researchgate.netresearchgate.netepa.gov The basicity of materials like MgO/Al₂O₃ can influence catalytic activity in reactions involving sulfur compounds. researchgate.net The porous structure of these composites can be tailored to optimize catalytic performance. researchgate.net

Cu₂O-based Systems: Copper(I) oxide-based catalysts have been studied for the addition of mercaptans to olefins. researchgate.net These systems can operate under milder conditions and in an oxygen-free environment, which can enhance safety and reduce side reactions. researchgate.net

The following table summarizes the performance of various heterogeneous catalysts in mercaptan synthesis.

| Catalyst System | Precursors | Reported Yield/Selectivity | Reference |

| Aluminum Chloride (AlCl₃) | Dodecylene, Hydrogen Sulfide | >70% yield | researchgate.net |

| A-15 Resin | Tetrapropylene, Hydrogen Sulfide | 96% conversion, 100% selectivity | google.com |

| Cu₂O-based | tert-Dodecyl mercaptan, Octene-1 | First-order reaction kinetics observed | researchgate.net |

Homogeneous catalysts, while more challenging to separate, can offer high activity and selectivity. researchgate.net

Liquid Anhydrous Aluminum Chloride Catalysts: Innovations in catalyst formulation have led to the development of liquid anhydrous aluminum chloride catalysts. These are often prepared by dissolving anhydrous AlCl₃ in an organic medium, which can include aromatic hydrocarbons and chloroalkanes, or a mixture of tert-dodecyl mercaptan, dodecyl sulfide, and condensed ring aromatic hydrocarbons. patsnap.comgoogle.com These liquid catalysts can exhibit high catalytic activity and selectivity (over 98%) under ambient temperature and pressure, making the process more energy-efficient and safer. google.com The use of by-products like dodecyl sulfide in the catalyst preparation also contributes to a more sustainable process. google.com

Role of Condensed Ring Aromatic Hydrocarbons in Catalyst Systems

Recent innovations in catalyst systems for TDM synthesis have explored the use of condensed ring aromatic hydrocarbons to enhance catalytic activity. google.com A notable development is a liquefied anhydrous aluminum chloride catalyst that incorporates these aromatic compounds. google.com This catalyst system addresses the limited solubility and complexing ability of dodecyl sulfide with aluminum trichloride (B1173362), a by-product of the synthesis. google.com

Optimization of Reaction Parameters in this compound Production

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing by-product formation and operational costs. Key parameters include temperature, pressure, residence time, and catalyst concentration.

The reaction conditions for the synthesis of TDM can vary significantly depending on the catalyst employed.

Temperature: For reactions catalyzed by sulfonic acid resins or mineral acids, mild temperatures of 20–50°C are typical. When using catalysts like boron trifluoride or aluminum trichloride, the reaction temperature can be much lower, with some processes operating at -30°C to -60°C to favor the forward reaction and increase thiol yield. google.com Other processes may operate at higher temperatures, ranging from 10°C to 250°C, with a preferred range of 50°C to 150°C and an even more preferred range of 70°C to 120°C. google.comgoogle.com Maintaining optimal temperature is critical; for instance, temperatures between 20–25°C are recommended to prevent side reactions like sulfide formation.

Pressure: The reaction pressure is generally maintained between 5 and 80 bar, with a preferred range of 10 to 50 bar, and more specifically between 10 and 20 bar. google.comgoogle.com This ensures that hydrogen sulfide remains in the liquid phase.

Residence Time and Feed Rate: The residence time in the reactor typically ranges from 0.5 to 5 minutes. google.com The feed rate of hydrogen sulfide is also a critical parameter, with a controlled rate of around 30 g/h being used to manage reaction kinetics. The molar ratio of hydrogen sulfide to the olefin is generally kept between 1 and 5. google.com

Table 1: Optimized Reaction Parameters for this compound Production

| Parameter | Value Range | Catalyst System | Source |

|---|---|---|---|

| Temperature | 20–50°C | Sulfonic acid resins, mineral acids | |

| -60°C to -30°C | Boron trifluoride (BF₃), Aluminum chloride (AlCl₃) | google.com | |

| 70–120°C | Acidic compounds, metal oxides | google.comgoogle.com | |

| Pressure | 10–50 bar | Acidic compounds, metal oxides | google.comgoogle.com |

| 1.2–3 MPa | Zeolite | ||

| Residence Time | 0.5–5 minutes | Boron trifluoride (BF₃) complex | google.com |

| H₂S to Olefin Molar Ratio | 1–5 | Acidic compounds, metal oxides | google.com |

Catalyst deactivation is a significant concern in industrial processes, leading to reduced efficiency and increased operational costs. mdpi.com In the context of this compound production, deactivation can occur through several mechanisms, including fouling by carbon or coke formation, poisoning by impurities in the feedstock, and thermal degradation. mdpi.com

Fouling can block active sites on the catalyst surface or within its pores. mdpi.com For instance, in processes using zeolite catalysts, coke formation can occur, which is a common issue in acid-catalyzed reactions. researchgate.net Poisoning can happen if the feedstock contains sulfur compounds that bind strongly to the catalyst's active sites. mdpi.com Thermal degradation may involve the growth of active phase crystallites or the collapse of the support's pore structure, especially in reactions conducted at higher temperatures. mdpi.com

Isolation and Purification Strategies for Industrial this compound

Following the synthesis, the reaction product is a mixture that requires separation and purification to obtain high-purity this compound. researchgate.net

The crude product from the industrial synthesis of TDM is a complex mixture. After fractional distillation, the product typically consists of:

95-96% tertiary C12H25SH isomers

3-4% C12H24 olefins

Mechanistic Roles in Polymer Science and Materials Engineering

tert-Dodecylmercaptan as a Chain Transfer Agent in Polymerization

Tertiary-dodecylmercaptan (TDM), an organosulfur compound with the formula C12H26S, is a crucial chain transfer agent (CTA) in industrial free-radical polymerization processes. atamanchemicals.comatamankimya.com It is particularly vital in the manufacturing of synthetic polymers such as styrene-butadiene rubber (SBR), acrylonitrile-butadiene-styrene (ABS) resins, and various acrylic polymers. atamankimya.comatamanchemicals.comgoogle.com TDM's primary function is to regulate the molecular weight of the polymer, which in turn controls essential properties of the final material like elasticity, strength, and processability. atamankimya.comatamankimya.com The highly branched structure of TDM enhances its reactivity, making it an effective controller of polymer chain length. atamankimya.com

Chain transfer is a fundamental process in polymerization that involves the termination of a growing polymer chain and the simultaneous initiation of a new one. fnatchem.com This process is critical for controlling the molecular weight of the resulting polymer. fnatchem.com When a chain transfer agent like this compound is introduced into the polymerization system, it provides a mechanism for a propagating polymer radical to be terminated while a new radical is generated, which can then initiate the growth of a new polymer chain. mdpi.com

The core mechanism of this compound's action as a chain transfer agent is hydrogen atom abstraction. mdpi.comwikipedia.org A growing polymer radical (P•) attacks the weak sulfur-hydrogen (S-H) bond of the TDM molecule. rubbernews.comlibretexts.org The hydrogen atom is abstracted by the propagating radical, which terminates the growth of that specific polymer chain, resulting in a "dead" polymer molecule (P-H). mdpi.comrubbernews.com

Chain Propagation: Pn• + M → Pn+1•

Chain Transfer (Hydrogen Abstraction): Pn+1• + R-SH → Pn+1-H + RS•

Reinitiation: RS• + M → RS-M• (starts a new chain)

The efficiency of a chain transfer agent is quantified by its chain transfer constant (C_T), which is the ratio of the rate constant for the chain transfer reaction (k_tr) to the rate constant for the propagation reaction (k_p). d-nb.infoacs.org

C_T = k_tr / k_p

A higher chain transfer constant indicates a more effective agent, as it means that the transfer reaction is faster relative to the propagation reaction. rubbernews.com The value of C_T can be experimentally determined using the Mayo equation, which relates the degree of polymerization (Xn) to the concentrations of the monomer ([M]) and the chain transfer agent ([T]):

1/Xn = 1/(Xn)o + C_T * ([T] / [M])

Where (Xn)o is the degree of polymerization in the absence of the chain transfer agent. This equation allows for the calculation of the amount of CTA needed to achieve a target molecular weight. rubbernews.com

The chain transfer constant for a given agent varies with the monomer and temperature. For instance, the C_T for this compound in styrene (B11656) polymerization at 50°C is approximately 2.9. rubbernews.com

Table 1: Chain Transfer Constants (C_T) for Various Mercaptans in Styrene and Methyl Methacrylate (B99206) (MMA) Polymerization

| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (C_T) |

|---|---|---|---|

| This compound | Styrene | 50 | 2.9 rubbernews.com |

| n-Dodecyl Mercaptan | Styrene | 60 | 18.7±1 |

| n-Octyl Mercaptan | Styrene | 50 | 19 |

| n-Dodecyl Mercaptan | Methyl Methacrylate | 60 | 0.70 kpi.ua |

This table provides a comparative view of the efficiency of different mercaptans as chain transfer agents.

The primary industrial application of this compound is the precise control over the molecular weight and molecular weight distribution of polymers. atamanchemicals.comatamanchemicals.comfnatchem.com This control is essential for tailoring the physical and mechanical properties of the final product. atamankimya.com

The addition of this compound to a polymerization reaction provides a controlled way to terminate growing polymer chains prematurely. nih.gov The concentration of TDM in the reaction mixture is directly related to the final molecular weight of the polymer; a higher concentration of the chain transfer agent leads to shorter polymer chains and thus a lower average molecular weight and degree of polymerization. fnatchem.comnih.gov This is because a higher concentration of TDM increases the probability of a chain transfer event occurring, effectively stopping chain growth more frequently. nih.gov

Research has demonstrated this effect in various polymer systems. For example, in the production of water-based acrylic pressure-sensitive adhesives, increasing the concentration of TDM from 0.0 to 0.15% resulted in a significant decrease in the polymer's gel content, which is indicative of a lower molecular weight. nih.gov This precise control allows manufacturers to produce polymers with consistent and predictable properties, such as viscosity and tensile strength. atamanchemicals.com

The polydispersity index (PDI) is a measure of the uniformity of the molecular weight distribution in a polymer sample. A PDI value closer to 1.0 indicates a more uniform distribution, where most polymer chains are of a similar length. This compound not only reduces the average molecular weight but also helps to narrow the molecular weight distribution, resulting in a lower PDI. atamanchemicals.commatchemmech.com This is because the chain transfer process helps to ensure that polymer chains grow for a more uniform amount of time before termination. matchemmech.com

A study comparing n-dodecyl mercaptan (DDM) and this compound (TDM) in the suspension polymerization of poly(methyl methacrylate) (PMMA) found that TDM was significantly more effective at producing a narrow, monomodal molecular weight distribution. matchemmech.com The resulting PMMA microspheres synthesized with TDM had a PDI of approximately 3, whereas those made with DDM had a bimodal distribution and a much higher PDI of around 10. matchemmech.com Similarly, in the synthesis of styrene-butadiene rubber (SBR) via miniemulsion polymerization, the use of TDM as a chain transfer agent resulted in a low polydispersity index. researchgate.netmdpi.com This ability to create a more uniform polymer is critical for many high-performance applications. atamanchemicals.com

Table 2: Effect of n-Dodecyl Mercaptan Concentration on Molecular Weight and PDI of a Methacrylate Copolymer

| Concentration of n-Dodecyl Mercaptan (%) | Number-Average Molecular Weight (Mn) [kDa] | Weight-Average Molecular Weight (Mw) [kDa] | Polydispersity Index (PDI) |

|---|---|---|---|

| 1.5 | 41.5 | 173 | 4.17 |

| 0.9 | 64.1 | 254 | 3.97 |

| 0.5 | 71.7 | 281 | 3.92 |

Data from a study on methacrylate copolymers, illustrating the inverse relationship between CTA concentration and both molecular weight and PDI. google.com

Influence on Polymer Microstructure and Architecture

The introduction of this compound into a polymerization system has profound effects on the resulting polymer's microstructure. As a highly efficient chain transfer agent, its principal role is to regulate the molecular weight of the polymer chains. rubbernews.com This regulation is crucial for achieving desired material properties such as elasticity, strength, and ease of processing. atamankimya.com

Reduction of Polymer Branching and Cross-linking

One of the key contributions of this compound is its ability to minimize branching and cross-linking in polymer chains. atamanchemicals.com In radical polymerization, growing polymer chains can abstract a hydrogen atom from another polymer chain, leading to the formation of a branch. Excessive branching and cross-linking can negatively impact the physical and mechanical properties of the final polymer. fnatchem.com

The mechanism of chain transfer to the polymer involves a polymer radical reacting with a polymer backbone, creating a new radical site on the chain that can then propagate further, leading to a branched structure. rubbernews.com this compound competes with this process. A growing polymer radical will react with the thiol group (-SH) of TDM, abstracting the hydrogen atom. This terminates the growth of that particular polymer chain and creates a new thiyl radical (RS•) from the TDM. mdpi.com This new radical can then initiate the growth of a new polymer chain. By providing a more favorable pathway for chain termination and re-initiation, TDM effectively reduces the incidence of chain transfer to the polymer, resulting in a more linear polymer structure with a more uniform molecular weight distribution. atamankimya.comatamanchemicals.comfnatchem.com

Formation of Low Molecular Weight Polymers (Telomers)

The process of using a chain transfer agent to intentionally produce low molecular weight polymers is known as telomerization. rubbernews.com In this context, this compound acts as a "telogen." rubbernews.com The fundamental principle remains the same: the growing polymer chain is terminated by the transfer of a hydrogen atom from the TDM. However, by carefully controlling the concentration of TDM relative to the monomer, it is possible to produce polymers with a specifically targeted low molecular weight. rubbernews.com These low molecular weight polymers, or telomers, have various applications, including as plasticizers, dispersing agents, and intermediates for further chemical synthesis. rubbernews.com

Application in Emulsion Polymerization Systems

Emulsion polymerization is a widely used industrial process for producing synthetic latexes, which are stable dispersions of polymer particles in water. mdpi.com this compound is a critical component in many emulsion polymerization recipes, particularly for styrene-butadiene rubber (SBR) and acrylonitrile-butadiene-styrene (ABS) resins. atamankimya.comatamanchemicals.com

Effects on Radical Desorption and Absorption Mechanisms

In emulsion polymerization, radicals are generated in the aqueous phase and then enter monomer-swollen polymer particles, where polymerization occurs. A key kinetic parameter is the average number of radicals per particle. This number is influenced by the rates of radical entry (absorption) into and exit (desorption) from the polymer particles.

Impact on Particle Nucleation and Growth Kinetics

The nucleation stage, where initial polymer particles are formed, can also be affected. researchgate.net The introduction of a chain transfer agent can alter the conditions under which stable particles are formed. For instance, in non-aqueous dispersion polymerization, the timing of the addition of a chain transfer agent was found to be crucial; adding it after the initial particle nucleation was complete prevented a negative impact on particle formation. researchgate.net

Role in Specific Vinyl Polymer Systems

This compound is particularly valuable in the polymerization of vinyl monomers. atamankimya.comatamankimya.com Its effectiveness as a chain transfer agent allows for the production of polymers with tailored properties for a wide range of applications.

In the production of styrene-butadiene rubber (SBR) and styrene-butadiene (SB) latex , TDM is a commonly used molecular weight regulator. atamankimya.comatamanchemicals.comatamanchemicals.com The control it provides over the polymer's molecular weight is essential for achieving the desired balance of properties like tensile strength and processability in the final rubber product, which is used in applications such as tires and adhesives. atamanchemicals.com

For Acrylonitrile-Butadiene-Styrene (ABS) resins, another important engineering thermoplastic, this compound is employed to control the molecular weight of the styrene-acrylonitrile (SAN) copolymer matrix that is grafted onto the polybutadiene (B167195) rubber phase. atamankimya.comatamanchemicals.com This control is critical for the final material's impact strength and processability.

In the case of poly(vinyl acetate) , studies have shown that dodecyl mercaptans act as chain transfer agents, allowing for the regulation of the polymer's molecular weight. pjsir.org This is important as poly(vinyl acetate) is often a precursor for producing poly(vinyl alcohol) with specific properties. pjsir.org

Furthermore, in the context of acrylic pressure-sensitive adhesives (PSAs) , this compound is used to control the molecular weight and gel content. mdpi.com Research has demonstrated that increasing the concentration of TDM leads to a decrease in gel content, resulting in higher peel resistance and tack, although it may lower shear resistance. mdpi.comresearchgate.net

Below is a data table summarizing the impact of this compound (TDM) on the properties of an acrylic pressure-sensitive adhesive, based on findings from a study where the concentration of TDM was varied. mdpi.com

| TDM Concentration (phm) | Gel Content (%) | Peel Resistance (N/25mm) | Tack (N) | Shear Resistance (h) |

| 0.0 | > 50 | ~15 | ~10 | > 24 |

| 0.1 | ~20 | ~18 | ~12 | ~15 |

| 0.2 | < 10 | ~20 | ~14 | ~8 |

This table is illustrative and based on trends described in the literature. Actual values can vary depending on the specific formulation and polymerization conditions.

Proton Nuclear Magnetic Resonance (¹H NMR) studies have been used to investigate the distribution of this compound in complex polymer systems like high-impact polystyrene (HIPS), which contains styrene, polystyrene, and polybutadiene. researchgate.net These studies indicate that TDM is distributed almost evenly between the different phases at room temperature, which has implications for its effectiveness in controlling the molecular weight of the free polystyrene in both the occluded regions and the continuous matrix. researchgate.net

Interfacial Phenomena and Phase Partitioning in Multiphase Polymer Systems

In multiphase polymer systems, such as polymer blends and graft copolymers, the distribution of additives like this compound between the different phases can significantly impact the final material properties. Understanding this partitioning behavior is crucial for optimizing the synthesis and performance of these complex materials.

In the production of High-Impact Polystyrene (HIPS), which involves the polymerization of styrene in the presence of polybutadiene, the system consists of a polystyrene-rich phase and a polybutadiene-rich phase, both containing styrene monomer. researchgate.net Research has investigated the distribution of this compound in such St/PS/PB blends. researchgate.netconicet.gov.ar

Experimental studies using Proton Nuclear Magnetic Resonance (¹H NMR) have indicated that at room temperature, this compound is almost evenly distributed between the polystyrene-rich and polybutadiene-rich phases. researchgate.netconicet.gov.ar Theoretical modeling based on the Flory-Huggins theory suggests that the partition coefficient of TDM has a weak dependence on temperature but a strong dependence on its total concentration. researchgate.net

The relatively even distribution of TDM between the phases means that it can influence the molecular weight of the free polystyrene in both the continuous matrix and the occluded regions within the rubber particles. researchgate.net Modeling studies combined with experimental data suggest that the free polystyrene within the occlusions has a lower molecular weight than that in the continuous matrix. researchgate.net This difference in molecular weight, influenced by the presence of TDM, can affect the morphology and mechanical properties of the final HIPS product. The use of TDM as a chain transfer agent is a key operational variable that can be manipulated to control the final properties of HIPS, including its impact strength and the size of the rubber particles. scielo.brscielo.br

This compound as a Functional Additive in Advanced Materials

Beyond its role as a chain transfer agent in conventional polymerization, this compound and its derivatives are being explored as functional additives in the development of advanced materials with specialized properties.

One area of research involves the use of S-nitroso-tert-dodecylmercaptan, a derivative of TDM, as a nitric oxide (NO) releasing molecule. nih.gov Nitric oxide is known for its biocompatibility and antimicrobial properties. By impregnating silicone rubber with S-nitroso-tert-dodecylmercaptan, researchers have been able to create materials that can release NO over an extended period. nih.gov This has potential applications in biomedical devices like catheters, where preventing infections and improving biocompatibility are crucial. nih.gov

Antioxidant Mechanisms in Polymer Stabilization

This compound serves as an effective antioxidant in the stabilization of various polymers, protecting them from degradation. riverlandtrading.com Its stabilizing action is rooted in the chemical reactivity of its thiol (-SH) functional group, which can intervene in oxidative processes.

Inhibition of Oxidative Degradation in Polymeric Matrices

The oxidative degradation of polymers is a free-radical chain reaction involving initiation, propagation, and termination steps. It is often initiated by heat, UV light, or mechanical stress, leading to the formation of unstable hydroperoxides (ROOH). The primary antioxidant mechanism of this compound involves interfering with this cycle.

Thiols are known to function as secondary antioxidants by decomposing hydroperoxides into more stable, non-radical products. google.com The sulfur atom in the thiol group of TDM can react with and neutralize hydroperoxides, preventing them from breaking down into destructive alkoxy (RO•) and peroxy (ROO•) radicals that would otherwise propagate the degradation chain.

Stabilization of Material Properties During Processing and Use

By inhibiting oxidative degradation, this compound helps maintain the desired physical and mechanical properties of polymeric materials throughout their lifecycle. During high-temperature processing, such as extrusion or molding, polymers are particularly vulnerable to thermal oxidation, which can lead to chain scission (reducing molecular weight and strength) or cross-linking (increasing brittleness).

The presence of TDM as a stabilizer mitigates these degradation pathways. As a chain transfer agent, it inherently provides control over the polymer's molecular weight, ensuring properties like elasticity, strength, and ease of processing are achieved. atamankimya.com Its antioxidant function provides an additional layer of protection, preserving this carefully tailored molecular architecture against the rigors of processing and long-term exposure to environmental stressors like heat and oxygen. This ensures the final product retains its intended performance characteristics, from the flexibility of synthetic rubbers to the durability of plastics and coatings. riverlandtrading.comatamankimya.com

Contribution to Flame Retardancy in Polymeric Formulations

The combustion of a polymer is a radical-driven process that occurs in the vapor phase above the material. Halogenated flame retardants, for example, function by releasing halogen radicals (e.g., Br•, Cl•) into this phase. These halogen radicals are less reactive than the high-energy H• and OH• radicals that sustain the fire, and by reacting with them, they dampen the combustion chain reaction. acs.org

Given that this compound is a reactive molecule capable of participating in radical reactions, it is proposed to function in a similar manner. Its decomposition under heat can generate sulfur-containing radical species. These species can act as scavengers for the highly reactive radicals in the flame, thus inhibiting the combustion process and contributing to flame retardancy. mdpi.com This gas-phase radical quenching mechanism disrupts the chemical reactions of fire, reducing heat generation and slowing the spread of flames. Its inclusion in formulations for products like flame-retardant latex highlights its role as a synergistic component in a comprehensive flame-retardant system. service.gov.uk

Modification of Surface Properties in Material Science Applications

This compound is employed in surface treatment processes to alter the properties of materials, notably to enhance their resistance to environmental factors and to control surface energy. riverlandtrading.com This is often achieved through the formation of self-assembled monolayers (SAMs).

A SAM is an organized layer of molecules that spontaneously forms on a substrate. The thiol group of mercaptans has a strong affinity for certain metal surfaces, acting as a headgroup that chemisorbs onto the substrate. uni-tuebingen.de The dodecyl tail then orients away from the surface, creating a new interface with controlled properties.

Research has shown that both n-dodecyl mercaptan and this compound can form SAMs on iron surfaces. jcscp.org These monolayers can render the surface hydrophobic (water-repellent) and provide a barrier against corrosive agents, thereby inhibiting corrosion. jcscp.orgsigmaaldrich.com A study comparing the two isomers found that while both provide significant corrosion inhibition, the quality of the SAM differs due to steric hindrance. The bulky, branched structure of this compound results in a less densely packed monolayer compared to its linear counterpart, n-dodecyl mercaptan. jcscp.org This ability to form hydrophobic and protective layers is valuable in applications ranging from corrosion protection to creating low-energy surfaces on materials used in microelectronics or specialized coatings. sigmaaldrich.comatamanchemicals.com

Integration into Novel Functional Materials and Devices

The specific reactivity and structural influence of this compound have led to its integration into the synthesis of sophisticated functional materials, where it plays a crucial role beyond its traditional applications.

Synthesis of Cu₂ZnSnS₄-Ag₂S Nanoscale p-n Heterostructures for Photoelectrochemical Water Splitting

A notable example of TDM's role in advanced materials is in the synthesis of kesterite Cu₂ZnSnS₄ (CZTS) nanocrystals. nih.govresearchgate.net These nanocrystals are of significant interest for applications in photovoltaics and as photocatalysts. In this context, CZTS nanocrystals can be used as a component in nanoscale p-n heterostructures, such as CZTS-Ag₂S, which have shown enhanced performance for photoelectrochemical water splitting. researchgate.net

In the heating-up synthesis method for CZTS nanocrystals, this compound is used in conjunction with metal chloride precursors (copper, tin, and zinc salts) and other solvents like oleylamine. researchgate.net TDM serves a dual function in this process. Firstly, it acts as the sulfur source, decomposing at high temperatures to provide the sulfide (B99878) ions necessary to form the CZTS crystal lattice. Secondly, it functions as a capping agent or shape-controlling ligand. The bulky tertiary dodecyl group influences the growth of the nanocrystals, with research indicating that it is a key factor in producing specific nanoparticle shapes. By controlling the reaction parameters, including the presence of TDM, researchers can produce highly monodisperse, quasi-spherical CZTS nanoparticles that are precursors for creating efficient photocatalytic heterostructures. researchgate.net

Research Findings on Adhesive Properties

In the development of water-based acrylic pressure-sensitive adhesives (PSAs), achieving a balance between cohesive strength (shear resistance) and adhesive properties (tack and peel) is critical. This compound is used as a chain transfer agent to control the molecular weight and gel content, which directly impacts these properties. A study by Márquez et al. investigated the effect of varying TDM concentration on the properties of acrylic PSAs. mdpi.com

The following table summarizes key findings from their research, demonstrating the influence of TDM on gel content and adhesive performance.

| TDM Concentration (phm) | Acrylic Acid (phm) | Gel Content (%) | Peel Resistance (N/25mm) | Tack (N) |

| 0.0 | 1.5 | 32.0 | 7.9 | 6.5 |

| 0.1 | 1.5 | 0.0 | 12.0 | 11.4 |

| 0.2 | 1.5 | 0.0 | 12.5 | 13.0 |

| 0.0 | 3.0 | 54.0 | 10.1 | 5.0 |

| 0.1 | 3.0 | 2.0 | 11.5 | 7.5 |

| 0.2 | 3.0 | 0.0 | 11.2 | 9.0 |

phm: parts per hundred monomer

Data extracted from "Influence of Acrylic Acid and Tert-Dodecyl Mercaptan in the Adhesive Performance of Water-Based Acrylic Pressure-Sensitive Adhesives" mdpi.com

The data clearly shows that increasing the concentration of this compound significantly reduces the gel content of the polymer. mdpi.com This reduction in cross-linking and molecular weight leads to a notable increase in peel resistance and tack, while separately reported data showed a decrease in shear resistance. mdpi.com This demonstrates the crucial role of TDM in fine-tuning the mechanical properties of polymers to meet specific application requirements. mdpi.com

Preparation of Polyamide-Silver Antimony Sulfide Nanofibers for Triboelectric Nanogenerators

The development of high-performance triboelectric nanogenerators (TENGs) relies on the strategic design and synthesis of advanced materials that can efficiently convert mechanical energy into electrical energy. One promising approach involves the incorporation of specialized nanocrystals into polymer nanofibers to enhance their triboelectric properties. A notable example is the use of polyamide-silver antimony sulfide (AgSbS₂) nanofibers. The synthesis of the AgSbS₂ nanocrystals and their subsequent integration into the polyamide matrix is a multi-step process where this compound (t-DDM) plays a crucial, multifaceted role.

Research has demonstrated a method for fabricating these advanced nanofibers through a combination of colloidal synthesis for the nanocrystals and an electrospinning technique for the composite fibers. mdpi.comresearchgate.net This process enhances the triboelectric performance of the resulting TENGs by increasing surface roughness and modifying the surface potential of the nanofibers. mdpi.com

The initial and critical phase of this process is the synthesis of AgSbS₂ nanocrystals. In this colloidal synthesis, this compound is utilized as the sulfur source. acs.orgrsc.org The selection of t-DDM is significant due to its high boiling point, which makes it suitable for the temperatures required in nanocrystal synthesis, and its function as a surface ligand. rsc.org The synthesis involves the thermal decomposition of precursors in the presence of t-DDM to form the desired AgSbS₂ nanocrystals. acs.org The size and distribution of these nanocrystals can be controlled by adjusting reaction conditions, which is a key factor in their subsequent performance-enhancing capabilities. researchgate.net

Once the AgSbS₂ nanocrystals are synthesized, they are integrated into a polyamide (Nylon 6,6) solution. mdpi.comresearchgate.net This hybrid solution is then subjected to an electrospinning process. Electrospinning is a fiber production method that uses an electric force to draw charged threads of polymer solutions into nanofibers. mdpi.com The resulting material is a mat of polyamide nanofibers decorated with AgSbS₂ nanocrystals. mdpi.com The incorporation of these nanocrystals into the polyamide matrix has been shown to significantly boost the output voltage and power density of the TENGs. researchgate.net For instance, a TENG based on polyamide nanofibers with 10 wt% AgSbS₂ demonstrated a 2.95-fold increase in power density compared to a TENG with pure polyamide nanofibers. researchgate.net

The mechanistic role of this compound in this process is twofold. Firstly, during the synthesis of AgSbS₂ nanocrystals, it serves as a reactive sulfur source. Thiols, like t-DDM, are effective sulfur precursors in the synthesis of metal sulfide nanoparticles. rsc.org The sulfur-hydrogen bond in thiols is relatively weak, allowing the sulfur to react with metal precursors at elevated temperatures to form the sulfide nanocrystals. rsc.org Secondly, t-DDM also acts as a capping agent or ligand for the newly formed nanocrystals. The long alkyl chain of t-DDM provides steric hindrance, which prevents the agglomeration of the nanocrystals and controls their growth, ensuring a narrow size distribution. rsc.org This capping is essential for maintaining the nanoparticles' high surface area and for their stable dispersion within the polyamide solution prior to electrospinning.

The final composite nanofibers, consisting of AgSbS₂ nanocrystals embedded within the polyamide matrix, exhibit enhanced triboelectric properties. The presence of the nanocrystals increases the surface roughness and the effective contact area of the nanofibers, which are crucial factors for improving the performance of triboelectric nanogenerators. mdpi.com

Below are data tables summarizing the components and key findings related to the preparation of these nanofibers.

Table 1: Components for the Synthesis of AgSbS₂@Polyamide Nanofibers

| Component | Role |

|---|---|

| Silver Precursor | Source of silver ions for AgSbS₂ nanocrystals |

| Antimony Precursor | Source of antimony ions for AgSbS₂ nanocrystals |

| This compound | Sulfur source and capping agent for nanocrystal synthesis |

| Polyamide (Nylon 6,6) | Polymer matrix for the nanofibers |

Table 2: Performance Enhancement of TENG with AgSbS₂@Polyamide Nanofibers

| Nanofiber Composition | Maximum Output Voltage | Peak Power Density |

|---|---|---|

| Polyamide (Nylon 6,6) | Reference | Reference |

Catalysis and Interfacial Chemistry of Tert Dodecylmercaptan

tert-Dodecylmercaptan in Organic Synthesis and Catalytic Processes

This compound (TDM), a branched thiol with the formula C₁₂H₂₅SH, is a versatile compound in industrial chemistry, primarily recognized for its function as a molecular weight regulator and as an intermediate in the synthesis of various specialty chemicals.

Role as a Reagent or Intermediate in Specialty Chemical Production

The most significant application of this compound is as a chain transfer agent (CTA) in free-radical polymerization processes. nih.gov Its primary function is to control the molecular weight and molecular weight distribution of polymers, which is critical for tailoring their final properties like elasticity and strength. researchgate.net By terminating growing polymer chains and transferring the radical activity, TDM prevents the formation of excessively long or branched chains, ensuring the resulting polymer has the desired viscosity and processability. researchgate.netatamanchemicals.com This role is particularly crucial in the production of synthetic rubbers and resins. atamanchemicals.com

Historically, chlorinated compounds such as carbon tetrachloride and chloroform (B151607) were used for this purpose, but due to their toxicity and negative environmental impact, TDM has become the preferred alternative. atamankimya.com

Key polymerization processes utilizing TDM include:

Styrene-Butadiene Rubber (SBR) and Latex (SB Latex): TDM is extensively used in the emulsion polymerization of styrene (B11656) and butadiene to produce SBR and SB latex, which are vital materials for the tire, carpet, and paper industries. researchgate.netatamanchemicals.com

Acrylonitrile Butadiene Styrene (ABS) Resins: It serves as a molecular mass regulator in the manufacturing of ABS, a common thermoplastic polymer. atamanchemicals.com

Other Polymers: Its application extends to the polymerization of other vinylic monomers, including acrylics, acrylonitrile, and acrylic esters. nih.govresearchgate.net

Beyond polymerization, TDM serves as a chemical intermediate in the synthesis of a range of specialty chemicals. atamanchemicals.com The reactivity of its thiol (-SH) group makes it a valuable precursor for producing: atamanchemicals.com

Lubricant additives. nih.govatamanchemicals.com

Non-ionic surfactants. atamanchemicals.comnih.gov

Antioxidants. researchgate.net

Fungicides, pesticides, and rust inhibitors. atamanchemicals.comnih.gov

Catalytic Activity in Liquid-Phase Addition Reactions

Research has demonstrated the catalytic activity of this compound in certain liquid-phase reactions. One notable example is the addition of mercaptans to olefins. A study investigated the reaction of adding this compound to octene-1 in the presence of a heterogeneous catalyst based on copper(I) oxide (Cu₂O) and an aqueous alkali solution. researchgate.net This process is relevant for the demercaptanization of hydrocarbon feedstocks. researchgate.net

The study confirmed the formation of organic sulfides and established the kinetics of the reaction. researchgate.net It was found that the reaction is first-order with respect to this compound. researchgate.net The rate of the reaction was also influenced by the nature and concentration of the alkali solution, with potassium hydroxide (B78521) leading to a higher reaction rate than sodium hydroxide, attributed to its higher dissociation constant. researchgate.net An increase in the concentration of the potassium hydroxide solution enhanced the reaction rate by increasing the polarization of the S–H bond in the mercaptan. researchgate.net

| Parameter | Value |

|---|---|

| Reaction Order (w.r.t. This compound) | First Order |

| Apparent Activation Energy (Ea) | 9.24 ± 0.55 kJ/mol |

| Pre-exponential Factor | 0.576 ± 0.035 min⁻¹ |

Interactions in Mineral Processing and Flotation Chemistry

In the realm of mineral processing, this compound acts as a collector, a type of surfactant that selectively adsorbs onto the surface of specific minerals, rendering them hydrophobic and enabling their separation from gangue via froth flotation. It has been identified as an effective collector for various sulfide (B99878) ores, including sphalerite, arsenopyrite (B74077), and molybdenite. nih.govresearchgate.net

Adsorption Mechanisms on Sulfide Mineral Surfaces (e.g., Sphalerite, Pyrite (B73398), Arsenopyrite, Molybdenite)

The efficacy of TDM as a collector stems from its strong and selective adsorption onto the surfaces of sulfide minerals. Laboratory-scale flotation experiments have shown that TDM can effectively collect sphalerite, even with a reduced amount of copper sulfate (B86663) activator compared to traditional xanthate-based systems. researchgate.net This enhances the selectivity for sphalerite over pyrite, a common gangue mineral. researchgate.net While TDM is known to be a collector for arsenopyrite and molybdenite, detailed adsorption studies are most prominent for sphalerite and pyrite. nih.govicm.edu.pl

The interaction between this compound and sulfide mineral surfaces is a form of chemical adsorption, or chemisorption. atamanchemicals.comatamankimya.com This is characterized by the formation of strong chemical bonds between the collector molecule and the mineral. First-principle studies based on density functional theory (DFT) have been used to determine the adsorption energies, confirming a strong interaction. researchgate.netatamankimya.com

Fourier transform infrared (FTIR) spectroscopy tests also support a chemical adsorption mechanism, showing characteristic peaks appearing and migrating on the sphalerite surface after treatment with TDM. researchgate.netatamanchemicals.com The process involves the formation of a surface complex where the TDM molecule is anchored to the mineral.

| Mineral Surface | Adsorption Energy (kJ/mol) |

|---|---|

| Sphalerite (ZnS) (110) | -394.78 |

| Pyrite (FeS₂) (100) | -219.33 |

The significantly more negative adsorption energy on sphalerite compared to pyrite indicates a much stronger and more favorable interaction, which explains the selectivity of TDM in separating these two minerals. researchgate.netatamankimya.com

The mechanism of chemisorption at the quantum level involves the interaction between the frontier molecular orbitals of the TDM molecule and the electronic orbitals of the mineral's surface atoms. Specifically, a strong interaction occurs between the 3p orbital of the sulfur atom in the TDM's thiol group and the 3d orbitals of the metal atoms on the mineral surface, such as zinc in sphalerite or iron in pyrite. researchgate.netatamanchemicals.comatamankimya.com

This orbital interaction leads to the formation of a positive coordinate bond. researchgate.netatamanchemicals.com In the case of sphalerite (ZnS), electrons are transferred from the zinc atom on the mineral surface to the sulfur atom of the TDM molecule. researchgate.netatamanchemicals.com This electron transfer and the resulting strong coordinate bond are the basis for the stable chemisorption of the collector, which imparts the necessary hydrophobicity to the mineral particle for flotation. researchgate.net The stronger interaction with sphalerite's Zn 3d orbital compared to pyrite's Fe 3d orbital underpins the collector's selectivity. atamankimya.com

This compound as a Collector in Flotation Separation

This compound (TDM), a non-ionic surfactant, has demonstrated significant potential as a co-collector in the flotation separation of minerals. frontiersin.orgmdpi.com While historically used in sulfide ore flotation, its application has been extended to oxide mineral systems, where it acts as a synergist to enhance the efficiency and selectivity of primary collectors. frontiersin.orgresearchgate.net Its role is particularly noteworthy in complex separations, such as differentiating diaspore (B1175340) from kaolinite (B1170537), a critical process in bauxite (B576324) beneficiation. frontiersin.orgnih.gov

Enhancement of Selectivity in Diaspore-Kaolinite Separation

The selective separation of diaspore from kaolinite is a fundamental challenge in upgrading bauxite ores. frontiersin.org Flotation, particularly direct flotation where diaspore is floated away from gangue minerals like kaolinite, is a widely employed method. frontiersin.org Research has shown that while collectors like sodium oleate (B1233923) (NaOl) can float diaspore, they often suffer from low selectivity against kaolinite. nih.gov

The introduction of this compound as a co-collector significantly improves this selectivity. Studies indicate that TDM enhances the hydrophobicity of diaspore while having a negligible effect on kaolinite. frontiersin.org Zeta potential and Fourier Transform Infrared (FTIR) spectra analyses reveal that TDM, in conjunction with a primary collector, selectively co-adsorbs onto the diaspore surface through physical adsorption. nih.govresearchgate.net In contrast, TDM shows minimal adsorption on the kaolinite surface. nih.gov This differential adsorption is the primary mechanism for the enhanced selectivity. The flotation recovery of diaspore is maximized, while the inadvertent flotation of kaolinite is suppressed, leading to a more efficient separation.

The table below illustrates the flotation recovery of diaspore and kaolinite using NaOl as the primary collector versus a mixed NaOl/TDM system, demonstrating the enhanced selectivity at optimal pH conditions.

Table 1: Flotation Recovery of Diaspore and Kaolinite with Different Collector Systems

| Collector System | Mineral | pH | Flotation Recovery (%) |

|---|---|---|---|

| Sodium Oleate (NaOl) | Diaspore | 10 | ~85% |

| Kaolinite | 10 | ~10% | |

| NaOl / TDM Mixed System | Diaspore | 9 | >90% |

Data compiled from single mineral flotation tests presented in referenced studies. frontiersin.orgnih.gov

Synergistic Effects in Mixed Collector Systems (e.g., with Sodium Oleate)

The combination of this compound with traditional collectors like sodium oleate (NaOl) creates a powerful synergistic effect that surpasses the performance of either reagent used alone. frontiersin.org This synergy is crucial for improving collector efficiency, especially under challenging conditions such as low temperatures. mdpi.com

Research has established that a mixed collector system of NaOl and TDM, particularly at a molar ratio of 8:2, is highly effective for diaspore flotation. frontiersin.orgmdpi.comnih.gov The synergistic mechanism involves several factors. Surface tension measurements show that the NaOl/TDM mixture has stronger surface activity and a greater hydrophobic association than NaOl alone. nih.govresearchgate.net This enhanced hydrophobicity is critical for effective mineral collection. researchgate.net

Furthermore, analyses indicate that the presence of TDM promotes the adsorption of NaOl onto the diaspore surface. nih.gov At low temperatures (e.g., 283 K), where the effectiveness of NaOl is typically reduced, the NaOl/TDM mixed collector maintains a high collection ability for diaspore and excellent selectivity against kaolinite. mdpi.com This is attributed to the formation of a micelle effect in the mixed system, which enhances reagent activity. mdpi.com

The practical benefit of this synergy is evident in the improved metallurgical results of mixed mineral flotation. When using the NaOl/TDM system, both the recovery of alumina (B75360) (Al₂O₃) and the quality of the concentrate, measured by the alumina-to-silica (A/S) ratio, are significantly enhanced compared to using NaOl as the sole collector. nih.gov

Table 2: Comparison of Flotation Performance in Mixed Diaspore-Kaolinite System

| Collector System | pH | Al₂O₃ Recovery (%) | Al₂O₃/SiO₂ Ratio (A/S) in Concentrate |

|---|---|---|---|

| Sodium Oleate (NaOl) | 10 | 76.1% | ~11 |

Data reflects results from mixed binary mineral flotation tests. nih.govnih.gov

This synergistic interaction not only improves separation efficiency but also allows for a reduction in the total amount of collector required, presenting a more effective approach to bauxite flotation. researchgate.net

Advanced Analytical Methodologies for Tert Dodecylmercaptan Characterization

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography, particularly gas chromatography, stands as a cornerstone for the analysis of tert-dodecylmercaptan. Its application ranges from determining residual TDM in finished products to identifying raw materials. atamanchemicals.comatamankimya.com The complexity of TDM, which is typically a mixture of C8 to C15 isomeric thiols with a wide range of boiling points, necessitates advanced chromatographic approaches to overcome challenges like matrix interference. atamanchemicals.com

Gas Chromatography (GC) with Specialized Detection

A highly successful gas chromatographic technique has been developed for the measurement of TDM, leveraging its sulfur content for identification and monitoring. oup.comnih.gov This approach often involves a liquid-liquid extraction step to isolate TDM isomers from complex matrices, such as water-soluble emulsion polymers, before chromatographic analysis. atamanchemicals.comscispace.com

Low Thermal Mass Gas Chromatography (LTM-GC) provides significant flexibility and speed for TDM analysis. oup.com This technique allows for either the detailed separation (speciation) of individual sulfur compound isomers or the compression of these isomers into a single, discreet peak for total sulfur measurement. atamanchemicals.comscispace.com The ability to use high-temperature programming with LTM-GC improves sample throughput. oup.com For isomer speciation, a typical temperature program might be: 50°C, held for 1 minute, then ramped at 30°C/min to 280°C and held for 2 minutes. oup.com For a faster, total sulfur measurement, a program such as 200°C, held for 0.15 minutes, followed by a rapid ramp of 500°C/min to 250°C can be employed, achieving analysis times of less than one minute. oup.com

The Dual-Plasma Sulfur Chemiluminescence Detector (DP-SCD) is paired with LTM-GC to achieve a high degree of sensitivity and selectivity for TDM isomers. atamankimya.comoup.com The SCD is well-established for its equimolar response, high selectivity, sensitivity, and lack of interference from hydrocarbons. oup.com This detector is specifically sensitive to sulfur-containing compounds, making it ideal for analyzing TDM in complex hydrocarbon matrices. oup.comoup.com The combination of LTM-GC and DP-SCD enables a robust method for monitoring TDM for material identification, trend analysis, or measuring unreacted residuals in final products. researchgate.net

The LTM-GC-DP-SCD method has been validated to demonstrate its effectiveness for TDM analysis. The method exhibits a linear response over four orders of magnitude (from 1 ppm to 1000 ppm v/v). atamanchemicals.comoup.com The detection limit for the total sulfur method is 0.5 ppm (v/v), while the speciated method has a detection limit of 1.0 ppm (v/v). oup.comatamanchemicals.com High repeatability is another key feature, with a relative standard deviation (RSD) of less than 5%. atamanchemicals.comnih.gov

| Parameter | Speciated Isomer Method | Total Sulfur Method |

|---|---|---|

| Detection Limit (v/v) | 1.0 ppm | 0.5 ppm |

| Linear Dynamic Range | 1 ppm to 1000 ppm (Four orders of magnitude) | |

| Correlation Coefficient (R²) | 0.9994 | 0.9995 |

| Repeatability (%RSD) | < 5% |

Headspace Gas Chromatography with Flame Photometric Detection (FPD): Limitations and Improvements

An alternative, internally developed method for TDM measurement involves headspace gas chromatography combined with flame photometric detection (FPD). atamanchemicals.comscispace.com However, this method has notable limitations. scispace.com The primary constraints include the competing vapor-liquid equilibrium of solutes within the sample and the non-linear dynamic range of the FPD, which can complicate quantification. atamanchemicals.comscispace.com

Improvements in flame photometric detection have led to the development of the Pulsed Flame Photometric Detector (PFPD). The PFPD offers significantly higher sensitivity compared to conventional FPDs, with minimum detection levels for sulfur in the range of 2x10E-13 gS/sec. tau.ac.il It also provides an equimolar response, which is advantageous for the analysis of complex mixtures like TDM. tau.ac.il Furthermore, PFPD systems can reduce interferences from natural sulfur compounds through software-based dual gate subtraction. tau.ac.il These enhancements make PFPD a more suitable detector for the sensitive and accurate analysis of mercaptans.

Spectroscopic and Spectrometric Characterization of this compound and its Derivatives

Spectroscopic methods provide valuable structural information about this compound and are used to monitor its reactions.

Fourier Transform Infrared (FT-IR) spectroscopy is a key tool for this purpose. In a study evaluating the reaction of epoxy resins with flexibilizers, including this compound, FT-IR in both the mid-infrared (MIR) and near-infrared (NIR) regions was used. scielo.br The reaction was monitored by observing the decrease in the epoxide ring absorption band. For a system containing EP/t-SH/DETA (5:5:0.1), FT-NIRA analysis showed an 81% consumption of the epoxide ring after 24 hours. scielo.br The characteristic, though often weak, S-H stretching vibration for thiols typically appears in the infrared spectrum around 2550 cm⁻¹. mdpi.com The NIST Chemistry WebBook contains a reference infrared spectrum for this compound. nist.gov

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is another powerful technique for the identification and analysis of TDM. cpachem.com In the synthesis of TDM from tri-n-butene and hydrogen sulfide (B99878), GC-MS is used to identify the resulting TDM peaks and differentiate them from the starting materials. google.com

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is also a fundamental technique for the structural elucidation of mercaptans and their derivatives, providing detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. mdpi.comasianpubs.org

| Technique | Application | Key Findings / Observations |

|---|---|---|

| FT-IR (MIR and NIR) | Monitoring reactions, structural identification. | Used to monitor the consumption of epoxide rings in reactions with TDM. scielo.br The S-H stretch is a characteristic, though weak, band. mdpi.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification. | Used to identify TDM in reaction products and for purity analysis. cpachem.comgoogle.com |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation. | Provides detailed structural information on TDM and its derivatives. mdpi.comasianpubs.org |

Fourier Transform Infrared (FTIR) Spectroscopy for Adsorption Studies

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for investigating the adsorption of this compound onto various surfaces. By analyzing the vibrational spectra of molecules, FTIR can identify the functional groups involved in the adsorption process and elucidate the nature of the interaction between TDM and a substrate.